Ethyl 6-bromo-3-cyano-2-methylbenzoate
Overview
Description
Ethyl 6-bromo-3-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a cyano group at the 3rd position, and an ethyl ester group at the 2nd position. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid, followed by the introduction of a cyano group and esterification. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in the presence of a solvent like dichloromethane or chloroform. The cyano group can be introduced using reagents such as sodium cyanide or potassium cyanide under basic conditions. Finally, esterification is achieved using ethanol and a catalytic amount of sulfuric acid or another acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 6-amino-3-cyano-2-methylbenzoate.
Oxidation: Formation of ethyl 6-bromo-3-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can enhance the compound’s binding affinity to target proteins, while the ester group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Ethyl 6-bromo-3-cyano-2-methylbenzoate can be compared with other similar compounds, such as:
- Ethyl 2-bromo-6-cyano-3-methylbenzoate
- Ethyl 2-bromo-3-cyano-6-methoxybenzoate
These compounds share similar structural features but differ in the position of substituents or the nature of functional groups
Properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)8(6-13)4-5-9(10)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWUVQEGGGPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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